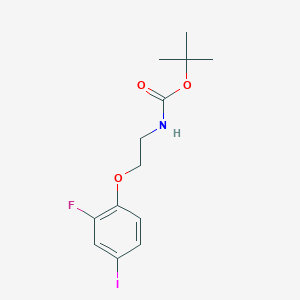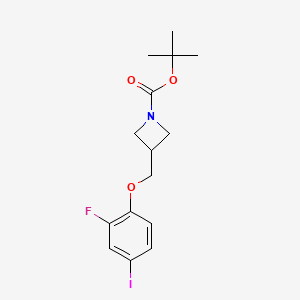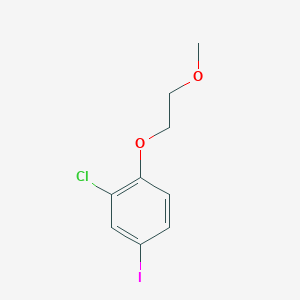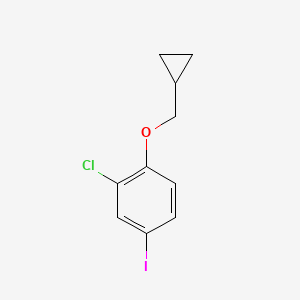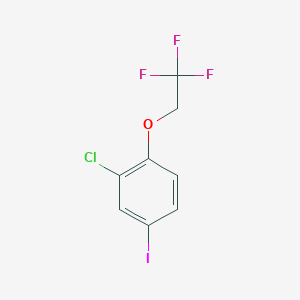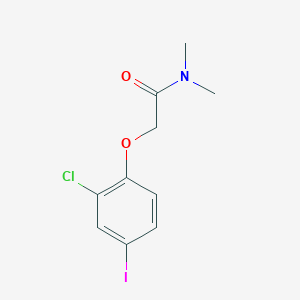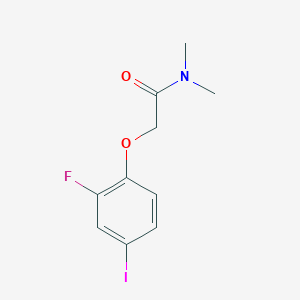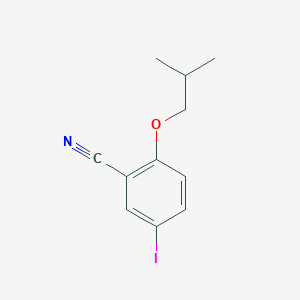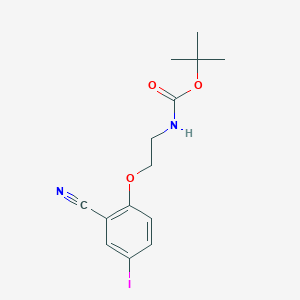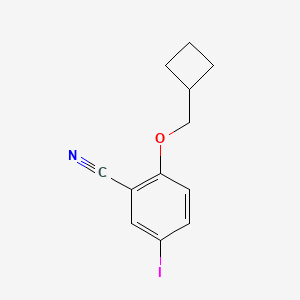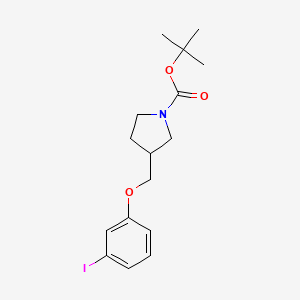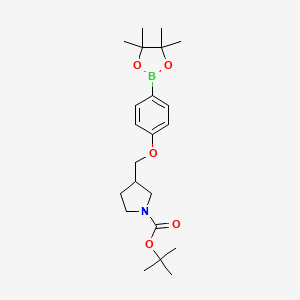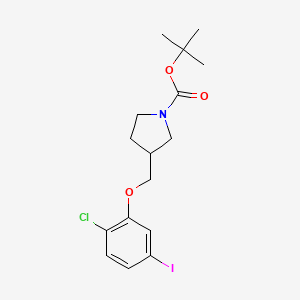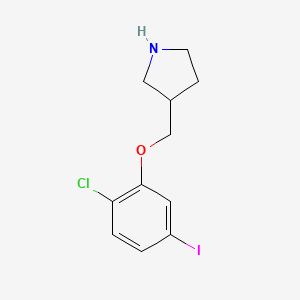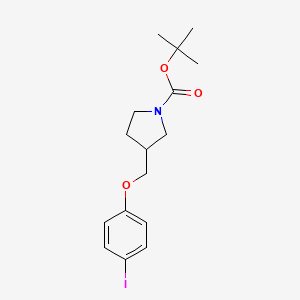
tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl ester group, a pyrrolidine ring, and an iodophenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Iodophenoxy Group: The iodophenoxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting a phenol derivative with iodine in the presence of a base.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenoxy moiety, leading to the formation of iodinated phenols or quinones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atom.
Major Products
Oxidation: Iodinated phenols or quinones.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In synthetic chemistry, tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new organic compounds.
Biology and Medicine
In medicinal chemistry, this compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features may contribute to the development of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials science applications. Its reactivity and functional groups make it suitable for incorporation into polymers or as a precursor for advanced materials.
作用機序
The mechanism by which tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodophenoxy group can facilitate binding interactions, while the pyrrolidine ring may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((4-chlorophenoxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((4-fluorophenoxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
Compared to its analogs with different halogen substituents (bromine, chlorine, fluorine), tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of iodine. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions, potentially leading to different biological activities and chemical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
tert-butyl 3-[(4-iodophenoxy)methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO3/c1-16(2,3)21-15(19)18-9-8-12(10-18)11-20-14-6-4-13(17)5-7-14/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYIQONBYAGXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
